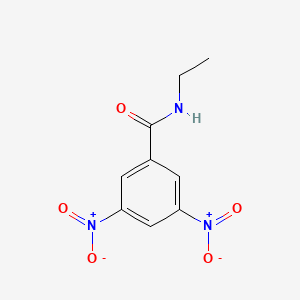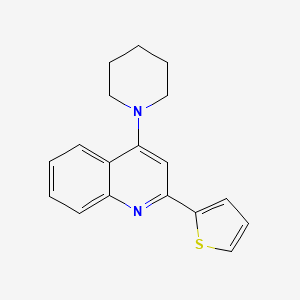![molecular formula C20H16N4O3 B11991193 2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid is a complex organic compound with a unique structure that includes an indazole moiety
Vorbereitungsmethoden
The synthesis of 2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid typically involves multiple steps. One common synthetic route includes the condensation of 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide with 2-formylbenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole moiety. Common reagents used in these reactions include acids, bases, and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indazole derivatives, such as:
- 2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}phenoxyacetic acid
- 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique structure of 2-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoic acid, particularly the presence of the benzoic acid moiety, distinguishes it from other indazole derivatives .
Eigenschaften
Molekularformel |
C20H16N4O3 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-[(E)-(4,5-dihydro-2H-benzo[g]indazole-3-carbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C20H16N4O3/c25-19(24-21-11-13-6-2-4-8-15(13)20(26)27)18-16-10-9-12-5-1-3-7-14(12)17(16)22-23-18/h1-8,11H,9-10H2,(H,22,23)(H,24,25)(H,26,27)/b21-11+ |
InChI-Schlüssel |
CIRXSOCRISOTMN-SRZZPIQSSA-N |
Isomerische SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=CC=C4C(=O)O |
Kanonische SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)

![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)


![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)

![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)



